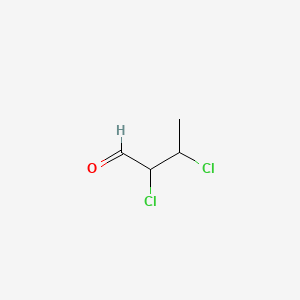

2,3-Dichlorobutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55775-41-2 |

|---|---|

Molecular Formula |

C4H6Cl2O |

Molecular Weight |

140.99 g/mol |

IUPAC Name |

2,3-dichlorobutanal |

InChI |

InChI=1S/C4H6Cl2O/c1-3(5)4(6)2-7/h2-4H,1H3 |

InChI Key |

KYBNZGCYBVOCEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C=O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorobutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobutanal is a chlorinated aldehyde of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals. The presence of two chlorine atoms and a reactive aldehyde functional group imparts unique chemical characteristics to the molecule, making it a versatile building block for more complex structures. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental considerations, and safety protocols.

Physicochemical Properties

The physical properties of this compound have been reported, although some values are estimates. A summary of these properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂O | [1][2][3] |

| Molecular Weight | 140.99 g/mol | [4][5][6] |

| Boiling Point | ~189.51 °C (estimate) | [1][2][7] |

| Density | ~1.2666 g/cm³ (estimate) | [1][2][7] |

| Refractive Index | ~1.4618 (estimate) | [1][2][7] |

| Flash Point | 60.8 °C | [2] |

| Vapor Pressure | 1.86 mmHg at 25°C | [2] |

| Solubility | No data available | [2] |

| Appearance | Colorless liquid with a pungent odor | [2] |

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the aldehydic proton, the methine protons at the chlorinated carbons, and the methyl protons. The chemical shifts and coupling patterns would be influenced by the electronegativity of the chlorine atoms.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for the carbonyl carbon, the two chlorinated methine carbons, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The infrared spectrum of this compound is expected to exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1720-1740 cm⁻¹. C-H stretching and bending vibrations, as well as C-Cl stretching vibrations, would also be present. For comparison, the IR spectrum of 2-chlorobutane (B165301) shows C-H stretching vibrations at ~2880-3080 cm⁻¹ and C-H bending vibrations at ~1300-1500 cm⁻¹.[8]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of aldehydes, with the added influence of the two chlorine atoms on the adjacent carbons. Key reactions include nucleophilic addition, oxidation, and reduction.

Nucleophilic Addition

The carbonyl group in this compound is susceptible to nucleophilic attack. This reaction is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Generalized pathway for nucleophilic addition to this compound.

Oxidation

This compound can be oxidized to the corresponding carboxylic acid, 2,3-dichlorobutanoic acid. Various oxidizing agents can be employed for this transformation.

Caption: Oxidation of this compound to its corresponding carboxylic acid.

Reduction

The aldehyde functional group of this compound can be reduced to a primary alcohol, 2,3-dichlorobutanol, using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.[9]

Caption: Reduction of this compound to a primary alcohol.

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are not widely published. However, the following are representative procedures for the key reaction types, which can be adapted by researchers.

General Protocol for Nucleophilic Addition (Grignard Reaction)

This protocol is adapted from a general procedure for the addition of a Grignard reagent to an aldehyde.

-

Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of an appropriate alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Addition to Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.

-

Reaction and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

General Protocol for Oxidation to a Carboxylic Acid

This protocol is a general method for the oxidation of aldehydes.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

-

Addition of Oxidant: Prepare a solution of an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone). Add the oxidant solution dropwise to the stirred solution of the aldehyde. The reaction temperature should be controlled, typically by using an ice bath.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if necessary to destroy excess oxidant.

-

Isolation: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the carboxylic acid product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by recrystallization or chromatography.

General Protocol for Reduction to an Alcohol

This protocol describes a typical reduction of an aldehyde using sodium borohydride.

-

Reaction Setup: Dissolve this compound in a protic solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.

-

Reaction and Quenching: Stir the reaction mixture at 0 °C to room temperature until the reaction is complete as monitored by TLC. Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy the excess borohydride.

-

Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the resulting alcohol can be purified by distillation or column chromatography.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Summary:

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on the reactivity of similar chlorinated aldehydes.

-

Corrosivity: Likely to cause skin and eye irritation or burns.

-

Flammability: It has a flash point of 60.8 °C, indicating it is a flammable liquid.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10]

-

Ground/bond container and receiving equipment to prevent static discharge.

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. It should be collected in a designated container for halogenated organic waste.

Conclusion

This compound is a reactive and versatile chemical intermediate. This guide has summarized its key physical and chemical properties, provided illustrative reaction pathways, and outlined general experimental protocols and essential safety information. While some physical data are estimates and specific experimental details are limited in the public domain, the information provided serves as a valuable resource for researchers and professionals working with this compound, enabling its safe and effective use in chemical synthesis and development.

References

- 1. This compound | 55775-41-2 [chemicalbook.com]

- 2. Cas 55775-41-2,this compound | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C4H6Cl2O | CID 151306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,3S)-2,3-dichlorobutanal | C4H6Cl2O | CID 12203786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S,3R)-2,3-dichlorobutanal | C4H6Cl2O | CID 12203785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 55775-41-2 [m.chemicalbook.com]

- 8. C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Buy this compound | 55775-41-2 [smolecule.com]

- 10. echemi.com [echemi.com]

Technical Guide: 2,3-Dichlorobutanal (CAS No. 55775-41-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobutanal, identified by CAS number 55775-41-2, is a chlorinated aldehyde with the molecular formula C4H6Cl2O.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known applications. While the compound is utilized as a chemical intermediate and solvent, publicly available data on its specific biological activities and mechanisms of action are limited.[1][3] This document aims to consolidate the existing knowledge for scientific and research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and application in a laboratory or industrial setting.

| Property | Value | Source |

| Molecular Formula | C4H6Cl2O | [1][2] |

| Molecular Weight | 140.99 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Butanal, 2,3-dichloro-; 2,3-dichloro-butyraldehyde | [2] |

| Appearance | Colorless liquid with a pungent odor | [1] |

| Boiling Point | 189.51°C (estimate) | [1] |

| Density | 1.2666 g/cm³ | [1] |

| Flash Point | 60.8°C | [1] |

| Vapor Pressure | 1.86 mmHg at 25°C | [1] |

| Refractive Index | 1.4618 (estimate) | [1] |

| Canonical SMILES | CC(C(C=O)Cl)Cl | [2] |

| InChI Key | KYBNZGCYBVOCEO-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

This compound is a reactive aldehyde due to the presence of the carbonyl group and the two chlorine atoms, which influence its chemical behavior.

Synthesis Methodologies

Several synthetic routes for this compound have been described.[3] The selection of a specific method may depend on the desired yield, purity, and available starting materials.

Experimental Protocol: Halogenation of Butanal

-

Starting Material: Butanal.

-

Reagent: Chlorine gas (Cl2) or other chlorinating agents.

-

Procedure: The chlorination reaction is typically carried out by bubbling chlorine gas through butanal, often in the presence of a catalyst or under specific temperature and light conditions to facilitate the substitution reaction at the alpha and beta positions of the aldehyde.

-

Purification: The resulting product mixture is then purified, commonly through distillation, to isolate this compound.

Other Synthetic Routes: [3]

-

Chlorination of 1,3-Butadiene: This method involves the addition of chlorine to 1,3-butadiene, followed by oxidation of the resulting dichlorinated alkene to form the aldehyde.

-

From Butyric Acid Derivatives: Chemical transformations starting from butyric acid derivatives through halogenation and subsequent reduction can also yield this compound.

A generalized workflow for the synthesis of this compound is depicted below.

Chemical Reactivity

This compound exhibits reactivity typical of aldehydes, including:[3]

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles. For instance, reaction with Grignard reagents can produce secondary alcohols.

-

Oxidation: Under specific conditions, the aldehyde group can be oxidized to a carboxylic acid.

-

Reduction: The carbonyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Biological Activity and Toxicology

Publicly available scientific literature lacks detailed studies on the specific biological activity, mechanism of action, or involvement in signaling pathways of this compound. Its primary documented role is as a chemical intermediate.[1][3]

Safety Data Sheets (SDS) indicate that this compound is considered toxic and can cause irritation to the skin, eyes, and respiratory system.[1] Due to its potential environmental persistence, it is also classified as a potential ecological hazard.[1]

At present, no specific in vitro or in vivo experimental data on the biological effects of this compound, such as IC50 or LD50 values, have been found in the reviewed literature. Therefore, it is not possible to construct a signaling pathway diagram or provide detailed experimental protocols for biological assays.

Applications

The known applications of this compound are primarily in industrial and synthetic chemistry:[1][3]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals and pharmaceuticals.

-

Solvent: It can be used as a solvent in various chemical processes.

-

Pesticide and Herbicide Production: It is utilized in the manufacturing of certain pesticides and herbicides.

Conclusion

This compound (CAS No. 55775-41-2) is a dichlorinated aldehyde with well-defined chemical and physical properties and established synthetic routes. Its utility is primarily as a chemical intermediate and solvent. A significant gap exists in the scientific literature regarding its biological activity, toxicological profile, and potential interactions with biological systems. Further research is required to elucidate these aspects and to determine any potential pharmacological or toxicological significance. Professionals handling this compound should adhere to strict safety protocols as outlined in the available Safety Data Sheets.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 2,3-Dichlorobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobutanal is a bifunctional organic compound of significant interest in synthetic chemistry. Possessing both an aldehyde functionality and vicinal chloro-substituents, it serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The interplay between the reactive carbonyl group and the electron-withdrawing chlorine atoms dictates its chemical behavior, leading to a range of possible transformations. This guide provides a comprehensive overview of the functional groups and reactivity of this compound, supported by tabulated physicochemical data, representative experimental protocols, and a visual representation of its reaction pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂O | [2][3] |

| Molecular Weight | 141.0 g/mol | [4] |

| CAS Number | 55775-41-2 | [3] |

| Boiling Point | 189.51 °C (estimated) | [4] |

| Density | 1.267 g/cm³ | [4] |

| Refractive Index | 1.4618 (estimated) | [4] |

| Flash Point | 60.8 °C | [4] |

| Vapor Pressure | 1.86 mmHg at 25°C | [4] |

Functional Groups and Reactivity

The chemical reactivity of this compound is primarily governed by its two key functional groups: the aldehyde group and the two chlorine atoms.

-

Aldehyde Group (-CHO): The aldehyde group is characterized by a carbonyl (C=O) moiety, where the carbon atom is highly electrophilic. This makes it susceptible to nucleophilic attack, a cornerstone of its reactivity. The aldehyde group can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Chloro Groups (-Cl): The two chlorine atoms are electron-withdrawing groups. Their presence on adjacent carbons (vicinal dihalide) influences the reactivity of the aldehyde group and provides sites for nucleophilic substitution or elimination reactions, although the latter is less common for alkyl chlorides compared to activated halides. The chlorine atoms can also be involved in organometallic coupling reactions.

The interplay of these functional groups allows for a diverse range of chemical transformations, making this compound a valuable intermediate in organic synthesis.

Key Chemical Reactions

This compound undergoes a variety of reactions typical of aldehydes and alkyl halides. The following sections detail the most important transformations.

Nucleophilic Addition to the Carbonyl Group

The electrophilic carbon of the aldehyde group is a prime target for nucleophiles.

-

Grignard Reaction: Reaction with Grignard reagents (R-MgX) leads to the formation of secondary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent workup protonates the resulting alkoxide.

-

Wittig Reaction: The Wittig reaction, employing phosphorus ylides (Ph₃P=CHR), converts the aldehyde into an alkene. This is a powerful method for C=C bond formation.

-

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Oxidation of the Aldehyde Group

The aldehyde group of this compound can be oxidized to a carboxylic acid using various oxidizing agents.

-

Jones Oxidation: A solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) is a potent oxidizing agent that can efficiently convert aldehydes to carboxylic acids.

-

Tollens' Test: A mild and selective method for aldehyde oxidation is the use of Tollens' reagent, which contains the diamminesilver(I) complex. A positive test results in the formation of a silver mirror.[5]

-

Fehling's or Benedict's Solution: These reagents, containing complexed copper(II) ions in an alkaline solution, are also used to oxidize aldehydes, resulting in the formation of a red precipitate of copper(I) oxide.[5]

Reduction of the Aldehyde Group

The carbonyl group can be reduced to a primary alcohol.

-

Sodium Borohydride (B1222165) (NaBH₄) Reduction: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: A more powerful reducing agent, lithium aluminum hydride, will also reduce the aldehyde to a primary alcohol. However, due to its higher reactivity, it requires anhydrous conditions and is less selective than NaBH₄.

Experimental Protocols (Representative Examples)

The following protocols are representative examples for key reactions of this compound. These should be adapted and optimized based on specific laboratory conditions and desired outcomes.

Protocol for Grignard Reaction with this compound

Objective: To synthesize a secondary alcohol via the reaction of this compound with a Grignard reagent.

Materials:

-

This compound

-

Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Grignard Reagent: To the flask, add the Grignard reagent (1.1 equivalents) via syringe.

-

Addition of Aldehyde: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography.

Protocol for Oxidation of this compound to 2,3-Dichlorobutanoic Acid

Objective: To oxidize this compound to the corresponding carboxylic acid using a suitable oxidizing agent.

Materials:

-

This compound

-

Potassium dichromate(VI) (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Oxidizing Agent: Prepare the Jones reagent by carefully dissolving potassium dichromate in concentrated sulfuric acid and then diluting with water.

-

Reaction: In a flask equipped with a stirrer and a dropping funnel, dissolve this compound (1.0 equivalent) in acetone (B3395972). Cool the solution in an ice bath.

-

Addition of Oxidant: Add the Jones reagent dropwise to the stirred aldehyde solution, maintaining the temperature below 20 °C.

-

Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours until the orange color of Cr(VI) turns to the green of Cr(III).

-

Workup: Quench the reaction by adding isopropanol. Remove the acetone under reduced pressure.

-

Extraction: Extract the aqueous residue with diethyl ether (3 x 25 mL).

-

Purification: Wash the combined organic layers with saturated NaHCO₃ solution. Acidify the aqueous layer with concentrated HCl and extract the carboxylic acid with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent to yield the product.

Protocol for Reduction of this compound to 2,3-Dichlorobutan-1-ol

Objective: To reduce this compound to the corresponding primary alcohol using sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath and slowly add sodium borohydride (1.5 equivalents) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

-

Workup: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent to obtain the crude product.

-

Purification: Purify the product by distillation or column chromatography.

Reactivity Pathway Diagram

The following diagram illustrates the key reaction pathways of this compound.

Conclusion

This compound is a valuable bifunctional molecule with a rich and diverse reactivity profile. The presence of both a reactive aldehyde group and vicinal chlorine atoms allows for a wide array of chemical transformations, including nucleophilic additions, oxidations, and reductions. This guide has provided a detailed overview of its properties, reactivity, and representative experimental protocols to aid researchers, scientists, and drug development professionals in harnessing the synthetic potential of this important chemical intermediate. The provided reaction pathways and experimental frameworks serve as a solid foundation for the design and execution of novel synthetic strategies involving this compound.

References

The Synthetic Versatility of 2,3-Dichlorobutanal: A Technical Guide for Organic Chemists

For Immediate Release

A Comprehensive Overview of a Promising Building Block in Modern Organic Synthesis

This technical guide provides an in-depth exploration of the potential applications of 2,3-dichlorobutanal in organic chemistry, with a particular focus on its role as a versatile precursor for the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound is a bifunctional organic compound containing both an aldehyde group and two vicinal chlorine atoms. This unique combination of reactive sites makes it a valuable, yet underexplored, building block in organic synthesis. The electron-withdrawing effect of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the two chlorine atoms serve as leaving groups, opening avenues for the construction of a variety of heterocyclic and carbocyclic frameworks. This guide will detail the known synthetic routes to this compound, its characteristic reactivity, and its potential applications in the synthesis of valuable organic compounds.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While detailed spectroscopic data for the compound itself is not extensively published, typical spectral characteristics can be inferred from its structure.

| Property | Value | Reference |

| CAS Number | 55775-41-2 | [1] |

| Molecular Formula | C₄H₆Cl₂O | [1] |

| Molecular Weight | 140.99 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | ~150-160 °C (estimated) | |

| ¹H NMR (CDCl₃, predicted) | δ 9.5-9.7 (s, 1H, CHO), 4.5-4.8 (m, 1H, CHCl), 4.2-4.5 (m, 1H, CHCl), 1.6-1.8 (d, 3H, CH₃) | |

| ¹³C NMR (CDCl₃, predicted) | δ 190-195 (CHO), 60-65 (CHCl), 55-60 (CHCl), 20-25 (CH₃) | |

| IR (neat, predicted) | ν 2950-3000 (C-H), 1730-1750 (C=O), 700-800 (C-Cl) cm⁻¹ |

Synthesis of this compound

The primary synthetic routes to this compound involve the chlorination of butanal or its derivatives.

Direct Chlorination of Butanal

The direct chlorination of butanal with chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) can yield this compound. This reaction typically proceeds via a radical mechanism and may produce a mixture of chlorinated products.

Experimental Protocol: Synthesis of this compound via Direct Chlorination

-

Materials: Butanal, Sulfuryl Chloride, Benzoyl Peroxide (initiator), Dichloromethane (solvent).

-

Procedure:

-

To a solution of butanal (1.0 eq) in dichloromethane, add a catalytic amount of benzoyl peroxide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (2.2 eq) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by fractional distillation to obtain this compound.

-

| Reactant | Molar Ratio | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Butanal, SO₂Cl₂ | 1 : 2.2 | 12 | 0 to RT | 40-60 |

Reactivity and Potential Applications

The reactivity of this compound is dominated by the aldehyde functionality and the two chlorine substituents. This dual reactivity makes it a versatile intermediate for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds of interest in medicinal chemistry.

Nucleophilic Addition to the Carbonyl Group

The aldehyde group readily undergoes nucleophilic addition reactions with various nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and amines.

Synthesis of Substituted Pyridines via Hantzsch-type Reaction

A significant potential application of this compound lies in its use as the aldehyde component in the Hantzsch pyridine (B92270) synthesis.[2][3] This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (typically ammonia) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. The use of this compound in this reaction is hypothesized to yield a 4-(1,2-dichloroethyl) substituted pyridine, a scaffold with potential for further functionalization.

Hypothetical Experimental Protocol: Hantzsch-type Synthesis of Diethyl 4-(1,2-dichloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Materials: this compound, Ethyl acetoacetate (B1235776), Ammonium (B1175870) hydroxide (B78521), Ethanol (B145695).

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.

-

To this solution, add a solution of ammonium hydroxide (1.2 eq) in ethanol dropwise with stirring.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the formation of the dihydropyridine product by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

-

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Reaction Time (h) | Temperature (°C) | Hypothetical Yield (%) |

| This compound | Ethyl acetoacetate | NH₄OH | Ethanol | 6-8 | Reflux | 50-70 |

Aromatization to the Pyridine Derivative:

The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or nitric acid.[2]

Experimental Protocol: Oxidation to Diethyl 4-(1,2-dichloroethyl)-2,6-dimethylpyridine-3,5-dicarboxylate

-

Materials: Diethyl 4-(1,2-dichloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, Manganese dioxide, Dichloromethane.

-

Procedure:

-

Dissolve the dihydropyridine (1.0 eq) in dichloromethane.

-

Add activated manganese dioxide (5.0 eq) in portions.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with dichloromethane.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude pyridine derivative.

-

Purify the product by column chromatography.

-

Logical Workflow for Hantzsch Pyridine Synthesis and Subsequent Aromatization

Caption: Workflow for the synthesis of a substituted pyridine from this compound.

Signaling Pathway of Hantzsch Pyridine Synthesis

Caption: Simplified reaction pathway for the Hantzsch pyridine synthesis.

Conclusion

This compound represents a promising and versatile building block for organic synthesis. Its dual reactivity allows for a range of transformations, making it a valuable precursor for the synthesis of complex molecules, particularly substituted pyridines and other heterocycles. While the full scope of its applications is yet to be explored, the potential for its use in multicomponent reactions like the Hantzsch synthesis highlights its significance for the development of novel compounds in the pharmaceutical and agrochemical industries. Further research into the reactivity and applications of this compound is warranted and is expected to unveil new and efficient synthetic methodologies.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobutanal and its derivatives represent a class of halogenated organic compounds with significant potential in medicinal chemistry and agrochemical development. The presence of chlorine atoms and an aldehyde functional group imparts unique reactivity, making them valuable intermediates for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, established and potential synthetic routes, and detailed experimental protocols. Furthermore, this document explores the prospective biological activities of its derivatives, offering standardized protocols for their evaluation as anticancer, antifungal, herbicidal, and insecticidal agents. While specific biological data on this compound derivatives is limited in publicly available literature, this guide draws parallels from structurally related halogenated compounds to provide a foundational framework for future research and development in this promising area.

Introduction

Halogenated organic compounds are of paramount importance in the fields of pharmaceuticals and agrochemicals, with the inclusion of halogen atoms often leading to enhanced biological activity and metabolic stability. This compound, a chlorinated aldehyde, serves as a key building block for the synthesis of a variety of derivatives. Its bifunctional nature, possessing both a reactive carbonyl group and two chlorinated carbon centers, allows for a multitude of chemical transformations, including nucleophilic additions, oxidations, reductions, and substitutions. These reactions pave the way for the creation of diverse molecular scaffolds with potential therapeutic and practical applications.[1][2] This guide aims to provide researchers and drug development professionals with a thorough understanding of the synthesis, properties, and potential biological significance of this compound and its related compounds.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 55775-41-2 | [2][3][4][5][6] |

| Molecular Formula | C₄H₆Cl₂O | [2][3][4][5][6] |

| Molecular Weight | 140.99 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Butanal, 2,3-dichloro-; 2,3-dichloro-butyraldehyde | [3][4] |

| Boiling Point | 189.51°C (rough estimate) | [4] |

| Density | 1.2666 g/cm³ (estimate) | [4] |

| Refractive Index | 1.4618 (estimate) | [4] |

| Canonical SMILES | CC(C(C=O)Cl)Cl | [3][5] |

| InChI Key | KYBNZGCYBVOCEO-UHFFFAOYSA-N | [3][5] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through several routes, primarily involving the chlorination of butanal or its precursors. The resulting this compound can then be further modified to generate a library of derivatives.

Synthesis of this compound

Method 1: Chlorination of Crotonaldehyde (B89634)

A common and effective method for the synthesis of this compound involves the chlorination of crotonaldehyde. This reaction proceeds through the addition of chlorine across the double bond, followed by further reaction.[7]

Caption: Synthesis of this compound from Crotonaldehyde.

Experimental Protocol: Chlorination of Crotonaldehyde [7]

-

Materials: Crotonaldehyde, Chlorine gas, Chloroform (B151607), Anhydrous magnesium sulfate, Water.

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a gas inlet tube, a solution of crotonaldehyde (1 mole) in water is prepared.

-

The vessel is cooled in an ice bath to maintain a temperature of approximately 10°C.

-

Chlorine gas is bubbled through the stirred solution for about 2 hours, or until the reaction is complete as indicated by a temperature change.

-

The reaction mixture is then heated to reflux for 30 minutes to dehydrate the intermediate chlorohydrin.

-

The organic layer is extracted with chloroform, washed with water, and dried over anhydrous magnesium sulfate.

-

The chloroform is removed by distillation, and the resulting crude this compound can be purified by vacuum distillation.

-

Synthesis of this compound Derivatives

The aldehyde and chloro- functionalities of this compound allow for a variety of derivatization reactions.

Caption: General synthetic routes to this compound derivatives.

Biological Activities of this compound Derivatives

While specific biological activity data for derivatives of this compound are scarce in the literature, the broader class of halogenated aldehydes and related compounds has demonstrated a wide range of biological effects.[8] This section outlines the potential therapeutic and agrochemical applications and provides standardized protocols for their evaluation.

Anticancer Activity

Halogenated organic molecules are known to exhibit cytotoxic effects against various cancer cell lines.[9] The reactivity of the aldehyde and the presence of chlorine atoms in this compound derivatives could contribute to their potential as anticancer agents.

Illustrative Data for Related Halogenated Compounds (Not this compound Derivatives)

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Source |

| Halogenated Chalcones | MCF-7 (Breast) | 0.81 - 5.2 | [9] |

| Dichlorinated Naphthoquinones | PC-3 (Prostate) | 1.5 | [10] |

| Dichlorinated Pyridazines | Jurkat (Leukemia) | 11.17 | [11][12] |

Experimental Protocol: MTT Assay for Cytotoxicity [13][14][15][16][17]

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., MCF-7, PC-3), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (B87167) (DMSO), 96-well plates.

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Workflow for the MTT cytotoxicity assay.

Antifungal Activity

Chlorinated organic compounds have been investigated for their antifungal properties.[1][18] Derivatives of this compound could potentially disrupt fungal cell membranes or interfere with essential metabolic pathways.

Illustrative Data for Related Halogenated Compounds (Not this compound Derivatives)

| Compound Class | Fungal Strain | MIC (µg/mL) | Source |

| Chlorinated Orsellinic Aldehydes | Cryptococcus gattii | 8 - 16 | [19] |

| Chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | [20] |

| Amiloride (B1667095) Analogs | Cryptococcus neoformans | 16 - 32 | [21] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [19][22][23][24][25]

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

-

Materials: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus), fungal growth medium (e.g., RPMI-1640), 96-well microtiter plates, test compounds.

-

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the microtiter plates.

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Caption: Workflow for the broth microdilution MIC assay.

Herbicidal and Insecticidal Activities

Chlorinated hydrocarbons have a long history of use as pesticides.[26] Derivatives of this compound could potentially be developed as novel herbicides or insecticides.[2]

Experimental Protocols

Standardized bioassays are crucial for evaluating the efficacy of potential herbicidal and insecticidal compounds.

-

Herbicidal Activity (Post-emergence):

-

Grow target weed species in pots under controlled greenhouse conditions.

-

Apply solutions of the test compounds at various concentrations to the foliage of the plants.

-

Include a vehicle control and a commercial herbicide as a positive control.

-

After a set period (e.g., 14-21 days), visually assess the percentage of plant damage or measure the reduction in biomass to determine the effective dose.[26][27][28][29][30]

-

-

Insecticidal Activity (Contact Bioassay):

-

Coat the inner surface of glass vials with a solution of the test compound and allow the solvent to evaporate.

-

Introduce a known number of target insects (e.g., houseflies, mosquitoes) into the vials.

-

Include a vehicle-treated control.

-

Record mortality at specified time intervals (e.g., 24, 48 hours) to determine the lethal concentration (LC₅₀).[31][32]

-

Potential Mechanisms of Action and Signaling Pathways

The biological activity of halogenated compounds often stems from their ability to interact with biological macromolecules and disrupt cellular processes. While specific mechanisms for this compound derivatives are yet to be elucidated, plausible targets can be inferred from related compounds.

-

Anticancer: Halogenated compounds can induce apoptosis (programmed cell death) in cancer cells by activating caspase cascades or by disrupting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][12] The electrophilic nature of the aldehyde in this compound derivatives could also lead to covalent modification of target proteins.

-

Antifungal: The mechanism of antifungal action for halogenated compounds can involve the disruption of the fungal cell membrane integrity, inhibition of essential enzymes in ergosterol (B1671047) biosynthesis, or interference with cell wall synthesis.[20][33]

References

- 1. Buy this compound | 55775-41-2 [smolecule.com]

- 2. Cas 55775-41-2,this compound | lookchem [lookchem.com]

- 3. This compound | C4H6Cl2O | CID 151306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 55775-41-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 55775-41-2 [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents [ouci.dntb.gov.ua]

- 11. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. media.neliti.com [media.neliti.com]

- 19. benchchem.com [benchchem.com]

- 20. scielo.br [scielo.br]

- 21. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]

- 26. What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. Nanoencapsulation Enhances the Post-Emergence Herbicidal Activity of Atrazine against Mustard Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. entomoljournal.com [entomoljournal.com]

- 32. medrxiv.org [medrxiv.org]

- 33. Halogenation in Fungi: What Do We Know and What Remains to Be Discovered? - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2,3-Dichlorobutanal: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichlorobutanal (CAS No. 55775-41-2), a halogenated aldehyde with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document details its commercial availability, summarizes its known physical and chemical properties, outlines general synthetic pathways, and discusses analytical methodologies.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers. While many catalog listings exist, primary suppliers offering this compound for research and development purposes include:

-

Smolecule: Lists this compound with catalog number S14349515.[1]

-

Alfa Chemistry: Offers this compound, though pricing and detailed specifications require inquiry.

It is important to note that while the compound is listed as "In Stock" by some suppliers, detailed certificates of analysis with purity and impurity profiles are not always readily available online and should be requested directly from the supplier.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 55775-41-2 | [1][2][3][4] |

| Molecular Formula | C₄H₆Cl₂O | [1][2][3][4] |

| Molecular Weight | 140.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Butanal, 2,3-dichloro-; 2,3-dichloro-butyraldehyde | [5] |

| Boiling Point | 189.51°C (rough estimate) | [2] |

| Density | 1.2666 g/cm³ (estimate) | [2] |

| Refractive Index | 1.4618 (estimate) | [2] |

| Flash Point | 60.8°C | [2] |

Synthesis of this compound

General Synthetic Pathways:

-

Direct Chlorination of Butanal: This is the most frequently cited method, involving the reaction of butanal with a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction proceeds via a free-radical or acid-catalyzed mechanism to introduce chlorine atoms at the α and β positions. Careful control of reaction conditions is necessary to minimize polychlorination and side reactions.

-

Oxidation of 2,3-Dichlorobutanol: The oxidation of 2,3-dichlorobutanol to the corresponding aldehyde is another potential route.[1] Mild oxidizing agents would be required to prevent over-oxidation to the carboxylic acid.

A generalized workflow for the synthesis via direct chlorination is presented below. It is crucial to note that this is a hypothetical workflow and would require significant optimization and safety assessment before implementation.

References

An In-depth Technical Guide on the Toxicological Data and Hazards of 2,3-Dichlorobutanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on the toxicological properties of 2,3-Dichlorobutanal. It is critical to note that there is a significant lack of specific experimental data for this compound. Much of the following information is based on general principles of toxicology for chlorinated aldehydes and data from structurally similar chemicals. All handling and research involving this compound should be conducted with extreme caution, assuming high toxicity and irritancy.

Chemical and Physical Properties

This compound is a chlorinated aldehyde with the molecular formula C₄H₆Cl₂O.[1][2][3][4] Its structure consists of a four-carbon butanal chain with chlorine atoms at the second and third positions. This substitution significantly influences its reactivity and potential toxicological profile.

| Property | Value | Reference |

| CAS Number | 55775-41-2 | [2][3][4] |

| Molecular Weight | 140.99 g/mol | [2] |

| Boiling Point | 189.51°C (estimate) | [1] |

| Density | 1.221 g/cm³ | [5] |

| Flash Point | 60.8°C | [1] |

| Appearance | Colorless liquid with a pungent odor | [1] |

Toxicological Data

There is a significant lack of quantitative toxicological data for this compound in publicly available literature and safety data sheets.[5] The tables below summarize the available information, which is largely incomplete. Data for structurally related compounds are included for comparative purposes and to suggest potential hazards, but should be interpreted with caution.

Acute Toxicity

No empirical data for the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) of this compound are available.[5] General statements suggest it is toxic.[1]

| Endpoint | Species | Route | Value | Surrogate Compound | Reference |

| LD50 | Rat | Oral | 17460 mg/kg | 2-Chlorobutane | [6] |

| LD50 | Rabbit | Dermal | 20000 mg/kg | 2-Chlorobutane | [6] |

| LC50 | Rat | Inhalation | 203-243 ppm (1-hour) | Chloroacetaldehyde | [7] |

| LD50 | Rat | Oral | 222 mg/kg | 2,3-Dichlorobuta-1,3-diene | [8] |

| LD50 | Mouse | Oral | 110 mg/kg | 2,3-Dichlorobuta-1,3-diene | [8] |

Irritation and Sensitization

This compound is presumed to be an irritant to the skin, eyes, and respiratory system.[1] However, no quantitative data from standardized tests (e.g., Draize test) are available.

| Endpoint | Species | Result | Surrogate Compound | Reference |

| Skin Irritation | Rabbit | Irritant | 2-Chlorobutane | [6] |

| Eye Irritation | Rabbit | Irritant | 2-Chlorobutane | [6] |

| Respiratory Irritation | - | Lung irritant | 2-Chlorobutane | [6] |

| Skin Sensitization | - | May cause an allergic skin reaction | 2,3-Dichlorobutane | [9] |

Genotoxicity and Carcinogenicity

No studies on the genotoxicity or carcinogenicity of this compound have been identified. Aldehydes as a class of compounds are known to be reactive with biological macromolecules and some have been shown to be mutagenic.[10][11]

| Test | System | Result | Surrogate Compound | Reference |

| Mutagenicity | Salmonella typhimurium TA100 | Mutagenic | 2-Chlorobutane | [12] |

Hazard Identification and Safety Precautions

Given the data gaps, a precautionary approach is essential when handling this compound.

-

Primary Hazards: Based on its chemical structure (a reactive aldehyde with chlorine substituents), the primary hazards are expected to be acute toxicity upon ingestion, inhalation, or dermal contact, and severe irritation to the skin, eyes, and respiratory tract.[1]

-

Handling Precautions:

Experimental Protocols

As no specific toxicological studies for this compound are available, this section outlines the general methodologies for key toxicological endpoints, which would be applicable for its future assessment. These are typically based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Test Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Procedure:

-

A single dose of the substance is administered orally to a group of fasted animals (typically rats).

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

The procedure is repeated with adjusted doses in subsequent groups to refine the LD50 value.

-

-

Data Collection: Observations of clinical signs, body weight changes, and gross necropsy findings.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Procedure:

-

A small amount of the test substance is applied to a shaved patch of skin on an animal (typically a rabbit).

-

The substance is held in contact with the skin for a specified period (e.g., 4 hours).

-

The skin is observed and scored for erythema (redness) and edema (swelling) at various time points after application.

-

-

Data Collection: Scoring of skin reactions according to a standardized scale.

In Vitro Mammalian Cell Gene Mutation Test (OECD Test Guideline 476)

-

Objective: To evaluate the potential of a substance to induce gene mutations in cultured mammalian cells.

-

Procedure:

-

Mammalian cells in culture are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 mix).

-

After exposure, the cells are cultured to allow for the expression of any induced mutations.

-

The frequency of mutations is determined by measuring the number of cells that can survive in a selective medium.

-

-

Data Collection: Mutant frequency is calculated and compared to that of control cultures.

Potential Mechanisms of Toxicity and Experimental Workflows

Due to the absence of specific mechanistic studies on this compound, the following diagrams illustrate a generalized potential mechanism of toxicity for a chlorinated aldehyde and a typical workflow for assessing chemical toxicity.

Caption: Potential mechanism of toxicity for this compound.

Caption: Tiered workflow for toxicological assessment.

Conclusion

The available data on the toxicological properties of this compound is severely limited, preventing a comprehensive hazard assessment. Based on its chemical structure as a chlorinated aldehyde and qualitative statements, it should be handled as a toxic and irritant substance. Further research, following standardized testing protocols, is urgently needed to quantify its toxicological profile and establish safe handling and exposure limits. Professionals in research and drug development should exercise extreme caution and implement robust safety measures when working with this compound.

References

- 1. Cas 55775-41-2,this compound | lookchem [lookchem.com]

- 2. This compound | C4H6Cl2O | CID 151306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 55775-41-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. scribd.com [scribd.com]

- 7. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. 2,3-Dichlorobutane | C4H8Cl2 | CID 24233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 2,3-Dichlorobutanal as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-dichlorobutanal as a versatile chemical intermediate in organic synthesis. Due to the limited availability of specific reaction protocols for this compound in peer-reviewed literature, this document presents detailed experimental protocols for analogous substrates and plausible reaction pathways. These notes are intended to serve as a practical guide for researchers looking to employ this compound in the synthesis of novel compounds, particularly in the fields of pharmaceuticals and agrochemicals.

Overview of Reactivity and Applications

This compound is a bifunctional molecule containing both an aldehyde group and two vicinal chlorine atoms. This combination of functional groups allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Key Applications:

-

Heterocyclic Synthesis: The carbon backbone of this compound is well-suited for the synthesis of five-membered heterocycles such as pyrroles, furans, and thiophenes. This is often achieved through the initial conversion to a 1,4-dicarbonyl compound, a key precursor in the widely used Paal-Knorr synthesis.

-

Pharmaceutical and Agrochemical Intermediate: As a versatile intermediate, this compound can be used in the synthesis of more complex molecules with potential biological activity.[1] The chlorine atoms can serve as handles for further functionalization or can be retained in the final product to modulate its physicochemical properties.

-

Carbon Chain Elongation: The aldehyde functionality readily undergoes classic C-C bond-forming reactions such as the Wittig and Grignard reactions, allowing for the extension of the carbon skeleton.

Synthesis of Heterocyclic Compounds

A primary application of this compound as a chemical intermediate is in the synthesis of substituted furans, pyrroles, and thiophenes. A common and effective strategy involves a two-step process:

-

Conversion to a 1,4-Dicarbonyl Compound: The this compound is first converted into a 1,4-dicarbonyl compound.

-

Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization (for furans) or a reaction with a primary amine or sulfur source (for pyrroles and thiophenes, respectively) to yield the desired heterocycle.

Below are detailed protocols for the synthesis of a representative furan (B31954), pyrrole (B145914), and thiophene, starting from a plausible 1,4-dicarbonyl intermediate derived from this compound.

Application Note 1: Synthesis of Substituted Furans via Paal-Knorr Reaction

This protocol outlines the synthesis of a 2,3-disubstituted furan from a 1,4-dicarbonyl precursor.

Reaction Scheme:

Caption: Two-step synthesis of a substituted furan.

Experimental Protocol (Paal-Knorr Furan Synthesis):

This protocol is adapted from standard procedures for the Paal-Knorr furan synthesis.

Materials:

-

1,4-dicarbonyl precursor (e.g., 3-chloro-2,5-hexanedione)

-

p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl precursor (1.0 eq).

-

Dissolve the starting material in toluene (0.2 M solution).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude furan product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

| Parameter | Value |

| Reaction Time | 2 - 6 hours |

| Temperature | Reflux (Toluene) |

| Yield | 70 - 95% |

Application Note 2: Synthesis of Substituted Pyrroles via Paal-Knorr Reaction

This protocol describes the synthesis of a 1,2,3-trisubstituted pyrrole from a 1,4-dicarbonyl precursor and a primary amine.

Reaction Scheme:

References

Application Notes and Protocols: 2,3-Dichlorobutanal in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobutanal is a reactive aldehyde that holds potential as a versatile building block in the synthesis of various heterocyclic compounds, which are core scaffolds in a wide array of pharmaceutical agents. The presence of two chlorine atoms and an aldehyde functional group provides multiple reaction sites for cyclization and substitution reactions, making it a candidate for the construction of complex molecular architectures. While direct synthesis of specific commercial drugs using this compound is not widely documented in publicly available literature, its chemical properties suggest its utility in the synthesis of key pharmaceutical intermediates, particularly nitrogen-containing heterocycles. This document outlines potential applications and theoretical protocols for the use of this compound in the synthesis of pharmaceutically relevant heterocyclic systems.

Chemical Properties and Reactivity

This compound's reactivity is primarily dictated by the electrophilic carbonyl group and the two chlorine substituents on the adjacent carbon atoms. These features allow for a range of chemical transformations relevant to pharmaceutical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂O | [1] |

| Molecular Weight | 141.0 g/mol | [1] |

| Boiling Point | 189.51 °C (estimate) | [1] |

| Density | 1.267 g/cm³ (estimate) | [1] |

Table 1: Physical and Chemical Properties of this compound

The key reactions of this compound that can be exploited for pharmaceutical synthesis include:

-

Cyclocondensation Reactions: The 1,2-dichloro functionality, in combination with the aldehyde, provides a four-carbon backbone suitable for cyclocondensation reactions with dinucleophiles such as ureas, thioureas, amidines, and hydrazines to form various heterocyclic rings.

-

Nucleophilic Addition to the Carbonyl Group: The aldehyde group can readily undergo nucleophilic attack, a common step in the elaboration of more complex molecules.

-

Substitution of Chlorine Atoms: The chlorine atoms can be displaced by nucleophiles, allowing for the introduction of various functional groups.

Application in the Synthesis of Heterocyclic Scaffolds

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds. This compound can theoretically serve as a precursor for several such systems.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine rings are central to numerous therapeutic agents, including antiviral and anticancer drugs. A plausible synthetic route to 4,5-dimethylpyrimidine (B3279536) derivatives involves the cyclocondensation of this compound with a suitable amidine or urea (B33335) derivative.

Logical Workflow for Pyrimidine Synthesis:

Caption: Proposed synthesis of pyrimidine-based pharmaceuticals.

Experimental Protocol: Synthesis of a 4,5-Dimethylpyrimidine Intermediate (Theoretical)

Objective: To synthesize a 4,5-dimethyl-substituted pyrimidine ring via cyclocondensation of this compound with formamidine (B1211174).

Materials:

-

This compound

-

Formamidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (2.1 equivalents) in anhydrous ethanol.

-

To this solution, add formamidine hydrochloride (1.0 equivalent) and stir for 15 minutes at room temperature to generate free formamidine.

-

Cool the mixture to 0 °C and add this compound (1.0 equivalent) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a slight excess of glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the 4,5-dimethylpyrimidine intermediate.

Expected Outcome and Characterization:

The expected product would be a 4,5-dimethylpyrimidine derivative. Characterization would involve standard analytical techniques:

| Analysis | Expected Result |

| ¹H NMR | Signals corresponding to the two methyl groups and the pyrimidine ring protons. |

| ¹³C NMR | Peaks indicating the carbon atoms of the pyrimidine ring and the methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the expected molecular weight of the product. |

| IR Spectroscopy | Characteristic peaks for C=N and C-H bonds of the aromatic ring. |

Table 2: Analytical Characterization of the Pyrimidine Intermediate

Synthesis of Pyridazine (B1198779) Derivatives

Pyridazine scaffolds are present in various biologically active molecules. The reaction of this compound with hydrazine (B178648) or its derivatives could provide a pathway to substituted pyridazines.

Logical Workflow for Pyridazine Synthesis:

Caption: Proposed synthesis of pyridazine-based compounds.

Experimental Protocol: Synthesis of a 4,5-Dimethylpyridazine Intermediate (Theoretical)

Objective: To synthesize a 4,5-dimethyl-substituted pyridazine ring from this compound and hydrazine.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

After the addition, heat the reaction mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield the 4,5-dimethyl-1,2,3,6-tetrahydropyridazine, which can be subsequently aromatized.

Conclusion

While direct, documented applications of this compound in the synthesis of marketed pharmaceuticals are scarce in readily accessible literature, its chemical structure presents it as a promising, albeit under-explored, starting material for the construction of pharmaceutically relevant heterocyclic cores. The protocols outlined above are based on established principles of organic synthesis and provide a foundation for further research into the utility of this compound in drug discovery and development. Further investigation is warranted to explore its reactivity with a broader range of dinucleophiles and to optimize reaction conditions for the synthesis of diverse and novel heterocyclic compounds with potential biological activity. Researchers are encouraged to adapt and refine these theoretical protocols to explore the full synthetic potential of this versatile building block.

References

Application Notes: Chemoselective Grignard Reaction for the Synthesis of 3,4-dichloro-2-pentanol

Abstract

This application note details a robust experimental protocol for the chemoselective Grignard reaction between 2,3-dichlorobutanal and methylmagnesium bromide to synthesize 3,4-dichloro-2-pentanol. Due to the presence of two halogen substituents at the α and β positions relative to the aldehyde, the reaction is prone to side reactions, including enolization and elimination. To address this, the protocol incorporates the use of anhydrous cerium(III) chloride, a Lewis acid known to enhance the nucleophilicity of the Grignard reagent and promote selective 1,2-addition to the carbonyl group, thereby minimizing undesired byproducts. This method provides a reliable pathway for the synthesis of functionalized chlorohydrins, which are valuable intermediates in the development of novel pharmaceutical and agrochemical compounds.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1] The reaction of a Grignard reagent with an aldehyde typically yields a secondary alcohol.[1] However, substrates containing additional reactive functional groups, such as halogens, present a challenge in chemoselectivity.

In the case of this compound, the presence of chlorine atoms at both the alpha and beta positions introduces the possibility of several undesired reaction pathways. The α-chloro substituent can facilitate enolization of the aldehyde, while the β-chloro substituent can be susceptible to elimination reactions. To achieve a high yield of the desired 3,4-dichloro-2-pentanol, it is crucial to employ conditions that favor the nucleophilic addition to the carbonyl group over these competing side reactions.

This protocol utilizes anhydrous cerium(III) chloride to mediate the Grignard reaction. Organocerium reagents, generated in situ from the transmetalation of organomagnesium compounds with cerium(III) chloride, are known to be less basic and more nucleophilic than their Grignard counterparts.[2][3][4] This enhanced nucleophilicity promotes a clean and selective addition to the carbonyl carbon, even with sterically hindered or easily enolizable substrates.[2][3] By employing this methodology, we can effectively suppress side reactions and achieve a high yield of the target chlorohydrin.

Data Presentation

A summary of the physical and chemical properties of the key reactants and the expected product is provided in the table below for easy reference and stoichiometric calculations.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| This compound | C₄H₆Cl₂O | 140.99 | 1.267 | ~145-147 |

| Methylmagnesium bromide (3.0 M in Diethyl Ether) | CH₃BrMg | 119.24 | ~0.89 | ~34.6 (of Ether) |

| 3,4-dichloro-2-pentanol | C₅H₁₀Cl₂O | 157.04 | - | - |

Experimental Protocol

Materials:

-

This compound (98% purity)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous cerium(III) chloride (CeCl₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard oven-dried glassware for anhydrous reactions (three-neck round-bottom flask, addition funnel, condenser)

-

Magnetic stirrer and stir bars

-

Ice-water bath and dry ice/acetone bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

1. Preparation of Anhydrous Cerium(III) Chloride Slurry:

-

Anhydrous cerium(III) chloride (1.2 equivalents) is placed in a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, under an inert atmosphere of argon or nitrogen.

-

Anhydrous THF is added to the flask to create a slurry.

-

The slurry is stirred vigorously for 2 hours at room temperature to ensure the activation of the cerium(III) chloride.[5]

2. Grignard Reagent Addition:

-

The cerium(III) chloride slurry is cooled to -78 °C using a dry ice/acetone bath.

-

Methylmagnesium bromide solution (1.1 equivalents) is added dropwise to the cold slurry via a syringe.

-

The mixture is stirred at -78 °C for 1 hour to allow for the formation of the organocerium reagent.

3. Aldehyde Addition:

-

A solution of this compound (1.0 equivalent) in anhydrous THF is prepared in a separate, dry flask.

-

This aldehyde solution is added dropwise to the organocerium reagent mixture at -78 °C over a period of 30 minutes.

-

The reaction mixture is stirred at -78 °C for an additional 3 hours.

4. Reaction Quenching and Work-up:

-